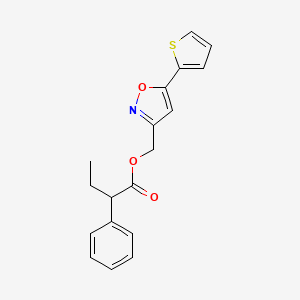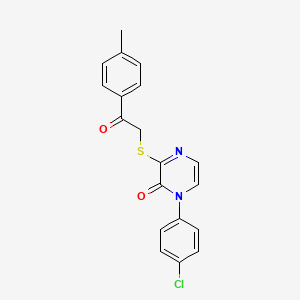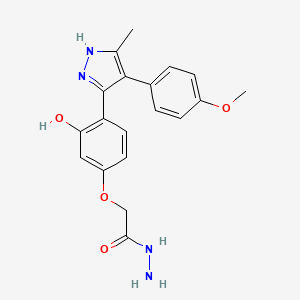![molecular formula C6H4N8O B2708336 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 161372-20-9](/img/structure/B2708336.png)
6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that combines the structural features of tetrazole, triazole, and pyrimidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-aminotetrazole with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: Used in the development of energetic materials and as a precursor for advanced polymers.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of complex organic compounds and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis. The compound’s unique structure allows it to bind to active sites of proteins or nucleic acids, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
5-(1-Hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: A bis-heterocyclic system with applications in energetic materials.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermal stability and is used in the development of energetic materials.
Uniqueness
6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its combination of tetrazole, triazole, and pyrimidine rings, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
6-(2H-tetrazol-5-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N8O/c15-5-3(4-10-12-13-11-4)1-7-6-8-2-9-14(5)6/h1-2H,(H,7,8,9)(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUWWWHGKCHHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708254.png)

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)
![rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B2708261.png)


![2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2708269.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2708271.png)
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2708272.png)

![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
